N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Description
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at the 6-position. This scaffold is linked to a phenyl ring, which is further functionalized with a 2,5-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-4-5-15(2)19(12-14)29(26,27)24-17-8-6-16(7-9-17)18-13-25-20(22-18)10-11-21(23-25)28-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPCWCRNHGURBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.49 g/mol. The structure includes an imidazo[1,2-b]pyridazine moiety and a sulfonamide group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions under specific conditions.
- Methoxylation : Involves introducing the methoxy group to the pyridazine ring using methanol and a catalyst.
- Sulfonamide Attachment : The final structure is formed by attaching the sulfonamide group through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme is implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration.
The mechanism of action involves binding to nSMase2 and modulating its activity. This interaction alters sphingolipid signaling pathways, which are crucial in cellular processes related to neurodegeneration.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that compounds similar in structure to this compound showed significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .
- Antimicrobial Activity : Other derivatives have been tested for antimicrobial properties against various pathogens. For instance, compounds with similar imidazo structures exhibited activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EVT-2946434 | Diamidine derivative with methoxyimidazo core | Antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum |
| PDDC | Pyrrolidin derivative with similar imidazo structure | nSMase2 inhibitor with neuroprotective properties |
| Phenyl carbamate derivatives | Related to nSMase inhibitors | Various biological activities including anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several kinase inhibitors, notably ponatinib (a Bcr-Abl inhibitor) and other imidazo[1,2-b]pyridazine-based derivatives. Below is a detailed comparison based on structural features, synthetic routes, and pharmacological profiles.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Target Kinase | Synthesis Steps | Total Yield |
|---|---|---|---|---|---|
| N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide | Imidazo[1,2-b]pyridazine | 6-methoxy, 2,5-dimethylbenzenesulfonamide | Undisclosed (hypothetical) | Not reported | N/A |
| Ponatinib (AP24534) | Imidazo[1,2-b]pyridazine | 6-chloro, trifluoromethyl, acetylene | Bcr-Abl, FGFR, VEGFR | 9 steps | 5.36% |
Key Differences and Implications
The 2,5-dimethylbenzenesulfonamide group introduces steric bulk, which could enhance selectivity for specific kinase conformations, unlike ponatinib’s acetylene linker, which prioritizes covalent binding to Bcr-Abl’s T315I mutation .
Synthetic Accessibility: Ponatinib’s synthesis involves a 9-step route starting from 6-chloro-3-aminopyridazine, achieving a modest 5.36% yield .
Pharmacological Potential: While ponatinib is a clinically validated multi-kinase inhibitor, the target compound’s benzenesulfonamide group aligns with inhibitors of COX-2 or PDGFR kinases, suggesting divergent therapeutic applications.
Research Findings and Limitations
- Structural Analogues : Compounds like imatinib (lacking the imidazo[1,2-b]pyridazine core) exhibit inferior potency against resistant Bcr-Abl mutants compared to ponatinib and the target compound’s structural relatives .
- Methoxy vs. Halogen Substituents : Methoxy groups generally enhance solubility but may reduce kinase binding affinity compared to halogen atoms, as seen in crizotinib (a chloro-substituted ALK inhibitor) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide bond formation : Reacting 2,5-dimethylbenzenesulfonyl chloride with an aromatic amine intermediate (e.g., 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline) under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents like dichloromethane or DMF .
- Heterocyclic core construction : The imidazo[1,2-b]pyridazine moiety is synthesized via cyclization reactions, often using microwave-assisted or reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are critical for isolating high-purity intermediates and final products .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and purity. Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 7.0–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD using SHELX software (e.g., SHELXL for refinement) is recommended. Crystallization solvents like ethanol or acetonitrile yield suitable crystals .
Advanced Research Questions
Q. What strategies optimize the yield of the imidazo[1,2-b]pyridazine intermediate during synthesis?
- Methodological Answer :
- Reaction Optimization : Screen solvents (DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI for Ullmann coupling). Microwave synthesis reduces reaction time by 50–70% compared to conventional heating .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during heterocycle formation, followed by acidic deprotection (TFA/CH₂Cl₂) .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory assays) and validate cell lines (e.g., HEK-293 for receptor binding) to minimize variability .
- Data Normalization : Express IC₅₀ values relative to reference compounds and account for solvent effects (e.g., DMSO < 0.1% v/v) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare studies. Contradictions may arise from differences in compound purity (>95% by HPLC) or assay protocols .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 or kinases). Validate with crystallographic data from PDB entries (e.g., 6Q0 for sulfonamide-protein interactions) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for sulfonamide derivatives?
- Methodological Answer :
- Refinement Checks : Compare SHELXL refinement parameters (R-factor < 5%, wR₂ < 10%). Discrepancies may arise from twinning or disorder; use PLATON to validate symmetry .
- Temperature Factors : High B-factors (>30 Ų) indicate poor electron density. Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion) .
- Cross-Validation : Compare XRD data with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G* basis set) .
Q. Why do bioactivity results vary across in vitro and in vivo studies for similar compounds?
- Methodological Answer :
- Pharmacokinetic Factors : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding. Poor solubility (logS < -4) may reduce in vivo efficacy .
- Species Differences : Mouse vs. human enzyme orthologs (e.g., CYP3A4 vs. CYP3A11) can alter metabolite profiles .
- Dose-Response Curves : Use Hill slopes to detect cooperative effects. EC₅₀ shifts >10-fold suggest assay interference .
Tables for Key Data
| Parameter | Typical Values | Evidence Source |
|---|---|---|
| Synthetic Yield (Final Step) | 60–75% | |
| HPLC Purity | >95% (λ = 254 nm) | |
| Calculated logP | 3.2–3.8 (ChemAxon) | |
| Solubility (DMSO) | 20–30 mM | |
| IC₅₀ (COX-2 Inhibition) | 0.8–1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
